molecular formula C14H16N4S B11092078 3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11092078
M. Wt: 272.37 g/mol
InChI Key: DBZMABFWIIXFDO-UHFFFAOYSA-N
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Description

3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Exhibits antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer, bacterial infections, and viral infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H16N4S/c1-2-3-9-13-15-16-14-18(13)17-12(10-19-14)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

DBZMABFWIIXFDO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(CS2)C3=CC=CC=C3

Origin of Product

United States

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